molecular formula C9H8O2 B15096420 1-(2-Hydroxyphenyl)prop-2-en-1-one CAS No. 1467-39-6

1-(2-Hydroxyphenyl)prop-2-en-1-one

Cat. No.: B15096420
CAS No.: 1467-39-6
M. Wt: 148.16 g/mol
InChI Key: TYMZHOWAEZZPOR-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)prop-2-en-1-one, also known as 2’-hydroxychalcone, is a member of the chalcone family. Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is naturally occurring and can be found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activities of 1-(2-Hydroxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyphenyl)prop-2-en-1-one is unique due to its specific hydroxyl group position, which enhances its biological activities compared to other chalcones and flavonoids. This structural feature contributes to its higher antioxidant and anti-inflammatory properties .

Properties

CAS No.

1467-39-6

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C9H8O2/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,11H,1H2

InChI Key

TYMZHOWAEZZPOR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1O

Origin of Product

United States

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